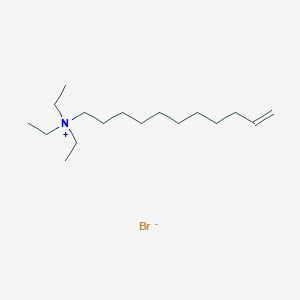

10-Undecen-1-aminium, N,N,N-triethyl-, bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

10-Undecen-1-aminium, N,N,N-triethyl-, bromide is a quaternary ammonium compound with the molecular formula C17H36BrN. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by a long alkyl chain with an aminium group, making it effective in reducing surface tension in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Undecen-1-aminium, N,N,N-triethyl-, bromide typically involves the quaternization of 10-undecen-1-amine with triethylamine and a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 10-undecen-1-amine, triethylamine, and a brominating agent (e.g., hydrobromic acid).

Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or ethanol. The temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.

Procedure: The 10-undecen-1-amine is dissolved in the solvent, and triethylamine is added dropwise. The brominating agent is then added slowly to the reaction mixture. The reaction is allowed to proceed for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

10-Undecen-1-aminium, N,N,N-triethyl-, bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.

Oxidation Reactions: The alkyl chain can undergo oxidation to form corresponding alcohols or carboxylic acids.

Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide, potassium iodide, and silver nitrate. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.

Major Products Formed

Substitution: Formation of different quaternary ammonium salts.

Oxidation: Formation of alcohols or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

10-Undecen-1-aminium, N,N,N-triethyl-, bromide has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in the preparation of antimicrobial agents and as a surfactant in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of 10-Undecen-1-aminium, N,N,N-triethyl-, bromide is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases. This alignment disrupts the structure of microbial cell membranes, leading to cell lysis and death. The molecular targets include lipid bilayers and membrane proteins, and the pathways involved are related to membrane permeability and integrity.

Comparison with Similar Compounds

Similar Compounds

- 10-Undecen-1-aminium, N,N,N-trimethyl-, bromide

- 10-Undecen-1-ol

- 11-Hydroxy-1-undecene

Comparison

10-Undecen-1-aminium, N,N,N-triethyl-, bromide is unique due to its triethylammonium group, which imparts distinct surfactant properties compared to its trimethyl counterpart. The longer alkyl chain in 10-Undecen-1-ol and 11-Hydroxy-1-undecene provides different physicochemical properties, making them suitable for different applications. The triethyl group enhances the compound’s ability to interact with hydrophobic surfaces, making it more effective in certain industrial and research applications.

Properties

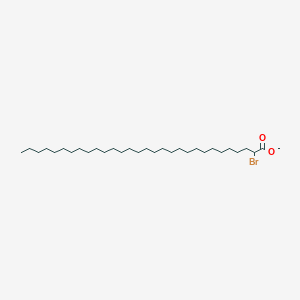

CAS No. |

116198-12-0 |

|---|---|

Molecular Formula |

C17H36BrN |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

triethyl(undec-10-enyl)azanium;bromide |

InChI |

InChI=1S/C17H36N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18(6-2,7-3)8-4;/h5H,1,6-17H2,2-4H3;1H/q+1;/p-1 |

InChI Key |

BQOQPDWGSKBJQZ-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](CC)(CC)CCCCCCCCCC=C.[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)

![1-[4-(Dimethylamino)phenyl]-3-(morpholin-4-yl)-1,3-bis(sulfanylidene)propan-2-one](/img/structure/B14312728.png)

![6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B14312740.png)

![7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14312746.png)

![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(carbonothioylsulfanediyl)]dipropanoic acid](/img/structure/B14312761.png)